molecular formula C10H15NO4 B14461494 2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol CAS No. 71958-60-6

2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol

Cat. No.: B14461494
CAS No.: 71958-60-6
M. Wt: 213.23 g/mol
InChI Key: URZFPQBBJMXHBN-UHFFFAOYSA-N
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Description

2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes, specifically hydroquinones. This compound is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring and an amino group substituted with two hydroxyethyl groups. It is a colorless to white granular solid at room temperature and pressure, but it may darken upon exposure to oxygen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol typically involves the reaction of hydroquinone with diethanolamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

    Hydroquinone: is dissolved in a suitable solvent such as ethanol or methanol.

    Diethanolamine: is added to the solution.

  • The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours.
  • The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to quinones.

    Reduction: The compound can be reduced to form hydroquinone derivatives.

    Substitution: The amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces quinones.

    Reduction: Produces hydroquinone derivatives.

    Substitution: Produces various substituted hydroquinone derivatives.

Scientific Research Applications

2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol has several applications in scientific research:

    Chemistry: Used as a reducing agent and in the synthesis of other organic compounds.

    Biology: Studied for its antioxidant properties and potential use in protecting cells from oxidative damage.

    Medicine: Investigated for its potential use in treating conditions related to oxidative stress.

    Industry: Used in the production of polymers and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol involves its ability to donate electrons and act as a reducing agent. The hydroxyl groups on the benzene ring can undergo redox reactions, which allows the compound to neutralize free radicals and reduce oxidative stress. The amino group also plays a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

Similar Compounds

  • Catechol (1,2-dihydroxybenzene)
  • Resorcinol (1,3-dihydroxybenzene)
  • Hydroquinone (1,4-dihydroxybenzene)

Uniqueness

2-[Bis(2-hydroxyethyl)amino]benzene-1,4-diol is unique due to the presence of the bis(hydroxyethyl)amino group, which enhances its solubility and reactivity compared to other dihydroxybenzenes. This makes it particularly useful in applications where increased solubility and reactivity are desired.

Properties

CAS No.

71958-60-6

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]benzene-1,4-diol

InChI

InChI=1S/C10H15NO4/c12-5-3-11(4-6-13)9-7-8(14)1-2-10(9)15/h1-2,7,12-15H,3-6H2

InChI Key

URZFPQBBJMXHBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)N(CCO)CCO)O

Origin of Product

United States

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